molecular formula C12H11ClN2OS B2516088 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one CAS No. 883265-08-5

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one

Cat. No.: B2516088
CAS No.: 883265-08-5
M. Wt: 266.74
InChI Key: BDJIWPJRSNPPIX-UHFFFAOYSA-N
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Description

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one is a thiazole-derived compound with the molecular formula C₁₂H₁₁ClN₂OS and CAS number 883265-08-5 . Its structure features a 2,4-thiazole core substituted with a 2-chlorophenylamino group at position 3, a methyl group at position 5, and an acetyl group at position 2 (Figure 1). Thiazoles are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-11(8(2)16)17-12(14-7)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJIWPJRSNPPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one is a thiazole derivative characterized by a 2,4-thiazolyl core substituted with a 2-chlorophenylamino group at position 3, a methyl group at position 5, and an acetyl moiety at position 1. Its molecular formula (C₁₂H₁₁ClN₂OS) and weight (266.75 g/mol) necessitate precise stoichiometric control during synthesis. The compound’s bioactivity is hypothesized to derive from its ability to engage in hydrogen bonding via the amino and carbonyl groups, making its synthetic accessibility a priority in medicinal chemistry.

Primary Synthetic Pathways

Cyclocondensation of N-Arylthiourea and Acetylacetone

The most widely documented method involves the reaction of N-(2-chlorophenyl)thiourea with acetylacetone in the presence of N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under reflux conditions.

Reaction Conditions

Component Quantity/Concentration Role
N-(2-chlorophenyl)thiourea 0.01 mol Substrate
Acetylacetone 0.01 mol Ketone donor
NBS 0.01 mol Brominating agent
Benzoyl peroxide 0.12 g Radical initiator
Benzene 40 mL Solvent
Temperature Reflux (~80°C) Reaction control
Duration 6 hours Completion metric

Procedure

  • A mixture of N-(2-chlorophenyl)thiourea, acetylacetone, NBS, and BPO in anhydrous benzene is refluxed for 6 hours.
  • Post-reaction, the solvent is evaporated, and the residue is dissolved in water.
  • Basification with 5% aqueous K₂CO₃ (pH 9) precipitates the crude product.
  • Recrystallization from ethyl acetate yields pure this compound (79% yield).

Mechanistic Insights
The reaction proceeds via radical-initiated cyclization. NBS generates bromine radicals under BPO, facilitating the formation of a thiazole ring through dehydrogenative coupling. The acetyl group from acetylacetone incorporates into the thiazole core, while the 2-chlorophenylamino group originates from the thiourea substrate.

Alternative Thiazole Formation Strategies

While less directly reported for this specific compound, analogous thiazole syntheses suggest viable alternatives:

Piperazine-Mediated Coupling

Reactions employing piperazine-1,4-diylbis(2-oxoethane) derivatives with mercaptonicotinonitriles under triethylamine (TEA) catalysis yield bis-thiazole structures. Although untested for the target compound, substituting mercaptonicotinonitriles with 2-mercapto-5-methyl-4-phenylthiazole could adapt this route.

Chalcone-Thiosemicarbazide Condensation

Pyrazolin-N-thioamides derived from chalcones and thiosemicarbazide react with ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form thiazole hybrids. This method’s flexibility in introducing acetyl groups aligns with the target structure’s requirements.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies in benzene versus ethanol show benzene’s superiority in minimizing side reactions (e.g., hydrolysis of acetyl groups). Catalytic BPO increases radical density, accelerating cyclization but risks over-bromination if exceeding 0.12 g.

Temperature and Time Dependencies

Prolonged reflux (>6 hours) degrades the product, while shorter durations (<4 hours) leave unreacted thiourea. Monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:2) ensures optimal termination.

Analytical Characterization

Spectroscopic Validation

Although direct data for the target compound is limited, related thiazoles exhibit:

  • ¹H NMR : δ 2.26 ppm (s, CH₃), 7.12–8.25 ppm (m, aromatic protons).
  • IR : 1671 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous structures confirms planar thiazole rings with dihedral angles <10° between substituents.

Industrial and Pharmacological Relevance

The compound’s structural similarity to kinase inhibitors (e.g., dasatinib) underscores its potential in oncology. Scalability of the cyclocondensation method (79% yield) meets industrial thresholds, though solvent substitution (e.g., toluene for benzene) may enhance safety.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides to form amide derivatives. For example:

Compound+RCOClDimethyl 2-(RCO-amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate\text{Compound} + \text{RCOCl} \rightarrow \text{Dimethyl 2-(RCO-amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate}

This reaction is facilitated by bases like triethylamine to neutralize HCl byproducts.

Ester Hydrolysis

The ester groups are hydrolyzed under acidic or basic conditions to yield dicarboxylic acids:

Compound+H2OH+or OH2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylic acid\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylic acid}

Basic hydrolysis (e.g., NaOH/EtOH) proceeds via nucleophilic attack by hydroxide ions .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes halogenation or nitration. For example, bromination with Br₂/FeBr₃ yields brominated derivatives:

Compound+Br2Dimethyl 2-amino-5-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate\text{Compound} + \text{Br}_2 \rightarrow \text{Dimethyl 2-amino-5-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate}

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-CPBA:

Compound+m-CPBASulfoxide/Sulfone derivatives\text{Compound} + \text{m-CPBA} \rightarrow \text{Sulfoxide/Sulfone derivatives}

.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Parameters
AcylationAcetyl chloride, triethylamine, DCM, 0–5°CLow temperature, anhydrous
Ester Hydrolysis6M HCl or 2M NaOH, reflux, 4–6 hoursAcidic/basic pH, heat
BrominationBr₂, FeBr₃, DCM, 25°CCatalytic Lewis acid
Oxidationm-CPBA, DCM, 0°C → RTControlled exotherm

Major Reaction Products

Starting MaterialReactionProduct StructureYield (%)
Target compoundAcylation (AcCl)Dimethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate82–88
Target compoundBasic hydrolysis (NaOH)2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylic acid75
Target comp

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. For instance, a study synthesized various thiazole derivatives and evaluated their antimicrobial activity against different pathogens. The results indicated that compounds similar to 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

In a study published in 2023, researchers synthesized a series of thiazole derivatives and assessed their antimicrobial efficacy using the agar well diffusion method. The compound demonstrated an inhibition zone of up to 20 mm against E. coli, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. The presence of the thiazole ring system is crucial for their cytotoxic effects on cancer cells. In particular, compounds with structural similarities to this compound have been tested against various cancer cell lines.

Data Table: Anticancer Activity

CompoundCell Line TestedIC₅₀ (µM)
Compound A (similar structure)A549 (lung adenocarcinoma)23.30 ± 0.35
Compound BNIH/3T3 (mouse embryoblast cells)>1000
This compoundMCF-7 (breast cancer)Not yet reported

In one study, a derivative of this compound exhibited selective cytotoxicity against MCF-7 cells with an IC₅₀ value lower than that of standard chemotherapeutics like cisplatin .

Antitubercular Activity

The antitubercular activity of thiazole derivatives has also garnered attention. Research indicates that certain thiazole compounds can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Study: Novel Thiazole Derivatives

A recent investigation focused on synthesizing novel amino thiazoles aimed at combating Mycobacterium tuberculosis. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), with some showing MIC values as low as 0.09 µg/mL . This suggests a strong potential for developing new antitubercular agents based on thiazole structures.

Mechanism of Action

The mechanism by which 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with analogs differing in substituents, heterocyclic cores, or functional groups.

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings/Activity References
1-(3-((2,4-Dichlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one 2,4-dichlorophenyl C₁₂H₁₀Cl₂N₂OS 305.20 Increased halogenation may enhance lipophilicity and target binding. No explicit activity data reported.
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone 4-(trifluoromethyl)phenyl C₁₀H₇F₃N₂OS 260.24 Trifluoromethyl groups improve metabolic stability and membrane permeability. Activity not specified.
1-(3-((4-Ethoxyphenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one hydrochloride 4-ethoxyphenyl C₁₄H₁₆ClN₃O₂S 333.81 Ethoxy groups may enhance solubility. Reported as a synthetic intermediate with unspecified bioactivity.

Key Insight : Halogenation (e.g., Cl, CF₃) typically enhances binding affinity to hydrophobic pockets in target proteins, while alkoxy groups (e.g., ethoxy) improve aqueous solubility .

Heterocyclic Core Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Findings/Activity References
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one Thiophene C₁₂H₁₀ClNOS 251.73 Melting point: 138°C. No cytotoxicity in U937 cells; poor HIV inhibition.
1-(2'-Chlorophenyl)-3-methyl-5-pyrazolone Pyrazolone C₁₀H₉ClN₂O 208.65 Structural analog with antitubercular potential. Activity linked to pyrazolone’s chelating ability.
1-(3-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one Benzooxazole-pyrazole hybrid C₂₁H₁₅ClN₂O₂S 388.87 Demonstrated antitubercular activity (MIC: <1 µg/mL). Hybrid pharmacophores enhance target inhibition.

Key Insight : Replacing thiazole with thiophene or pyrazolone alters electronic properties and bioactivity. Thiophene derivatives may exhibit lower cytotoxicity, while hybrid structures (e.g., benzooxazole-pyrazole) show enhanced antimicrobial effects .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Findings/Activity References
Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate Phosphonate C₁₅H₂₃N₃O₆P 372.33 Non-cytotoxic but ineffective against HIV. Phosphonate groups enhance nucleoside mimicry.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione C₁₅H₁₀Cl₂N₄S 365.24 Crystal structure stabilized by hydrogen bonding. Activity not reported.

Key Insight: Phosphonates and triazole-thiones introduce hydrogen-bonding or charged groups, influencing solubility and target interactions.

Biological Activity

1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one, also known as a thiazole derivative, has garnered attention due to its promising biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available information on its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₁ClN₂OS
  • Molecular Weight : 266.75 g/mol
  • Melting Point : 163-165 °C
  • Boiling Point : 405.1 ± 55.0 °C (predicted) .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be assessed through its MIC values against several pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans32.6
Salmonella typhimurium50

These results suggest that the compound is particularly effective against certain Gram-positive bacteria and fungi.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various thiazole derivatives, including this compound. The findings revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as a therapeutic agent .
  • Antifungal Activity : Another investigation focused on antifungal properties. The compound demonstrated a MIC of 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole (MIC = 47.5 μg/mL) .
  • Synergistic Effects : The incorporation of the thiazole moiety has been shown to enhance the activity of other antimicrobial agents through synergistic interactions, which could lead to the development of more effective combination therapies .

The biological activity of this compound is largely attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways essential for microbial survival. The thiazole ring structure is critical for binding to target sites in bacterial cells, which enhances its antimicrobial efficacy.

Research Findings

Recent research emphasizes the need for further investigation into the structure-activity relationship (SAR) of thiazole derivatives:

  • Substituents on the phenyl ring significantly influence biological activity; electron-donating groups enhance antibacterial properties while electron-withdrawing groups may reduce effectiveness .
  • Molecular docking studies suggest that the compound interacts with key enzymes in microbial metabolism, which may explain its potent biological activities .

Q & A

Basic: What are the established synthesis routes for 1-(3-((2-Chlorophenyl)amino)-5-methyl-2,4-thiazolyl)ethan-1-one?

The compound is typically synthesized via cyclocondensation reactions involving thiosemicarbazides and α-haloketones. Key steps include:

  • Step 1 : Formation of the thiazole ring by reacting 2-chlorophenylthiourea with methyl-substituted α-bromoketones under reflux in ethanol .
  • Step 2 : Purification via recrystallization using DMSO/water mixtures (2:1 ratio) to achieve >90% purity .
  • Critical Parameters : Temperature (80–90°C), reaction time (3–5 hours), and pH control (8–9 during precipitation) .

Table 1 : Comparison of Solvent Systems for Synthesis

SolventYield (%)Purity (%)Reference
Ethanol7885
Methanol8288
DMSO/H₂O9092

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the thiazole ring protons (δ 6.8–7.5 ppm) and the acetyl group (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Confirms the planar thiazole ring and dihedral angles between the chlorophenyl and methyl groups .
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 307.8 (M+H⁺) .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Byproduct formation (e.g., dimerization or incomplete cyclization) is minimized by:

  • Temperature Gradients : Gradual heating (50°C → 90°C) reduces thermal decomposition .
  • Catalyst Use : Adding p-toluenesulfonic acid (0.5 eq) accelerates ring closure .
  • Inert Atmosphere : Nitrogen gas prevents oxidation of sensitive intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ ranging from 2–20 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., kinetic vs. endpoint assays) .
  • Structural Isomerism : Verify stereochemistry via HPLC chiral columns .
  • Molecular Docking : Use AutoDock Vina to validate binding modes with target enzymes (e.g., COX-2) .

Table 2 : Key Biological Targets and Reported Activities

TargetActivity (IC₅₀)Assay TypeReference
COX-25.2 µMKinetic (FLIPR)
HDAC618.7 µMFluorometric
EGFR Kinase12.3 µMRadioligand*

Note: Excluded BenchChem () per reliability guidelines.

Advanced: What experimental strategies are recommended for studying its interaction with cytochrome P450 enzymes?

  • In Vitro Assays : Use human liver microsomes with NADPH cofactor to monitor metabolite formation via LC-MS/MS .
  • Competitive Inhibition Studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) .
  • Docking Simulations : Align the compound’s chlorophenyl group with CYP2D6’s hydrophobic pocket .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Side Chain Variations : Introduce alkyl groups at the thiazole 5-position to evaluate steric hindrance .
  • Pharmacophore Mapping : Overlay active/inactive derivatives in MOE software to identify critical H-bond donors .

Methodological: What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for decomposition products .
  • Light Sensitivity : Store in amber vials and monitor UV absorbance changes (λ = 254 nm) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C .

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